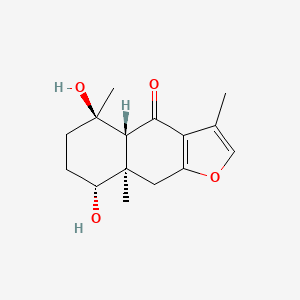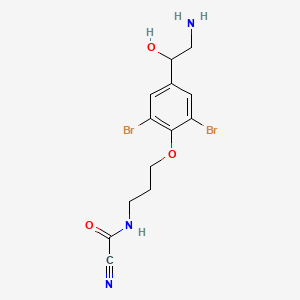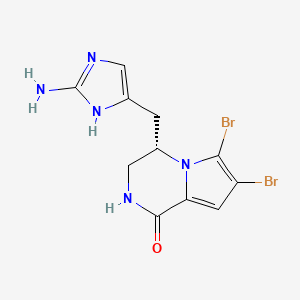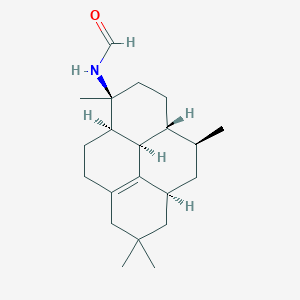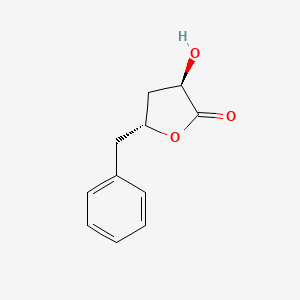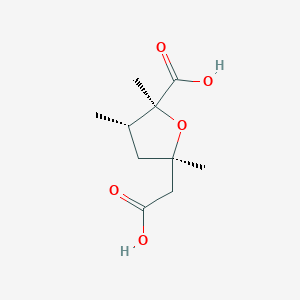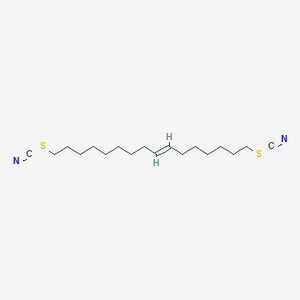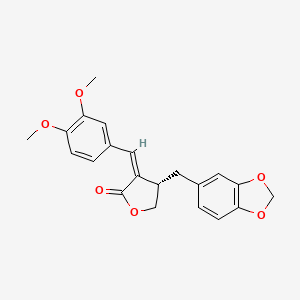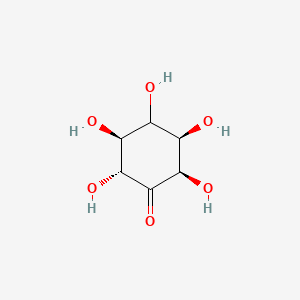
(-)-Guaia-6,9-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-guaia-6,9-diene is a (1xi,4xi,5xi)-guaia-6,9-diene. It is an enantiomer of a (+)-guaia-6,9-diene.
Scientific Research Applications
Sesquiterpene Identification and Structure
- Sesquiterpene from Geranium Bourbon: Identified as guaia-6,9-diene, this sesquiterpene was previously misidentified but its correct structure and stereochemistry were established (Nagahama, Naoki, & Naya, 1975).
Biosynthesis and Conversion
- Conversion into Hanalpinol: Research shows that guaia-6,9-diene can be converted into hanalpinol through autooxidation and photosensitized oxidation, proposing a biogenetic pathway (Morita, Tomioka, Iitaka, & Itokawa, 1988).
Semisynthesis and Microbial Engineering
- Englerin A Production Using Guaia-6,10(14)-diene: This study outlines the semisynthetic production of Englerin A, a potent TRPC channel agonist, using guaia-6,10(14)-diene as a starting material. The process involved microbial engineering and CRISPR/Cas9 systems in E. coli and S. cerevisiae, highlighting the potential of guaia-6,9-diene derivatives (Siemon et al., 2020).
Isolation and Structure Elucidation
- Guaiane Sesquiterpenes from Agarwood: This study involved isolating various guaiane sesquiterpenes from Aquilaria agallocha (agarwood) and establishing their structures. This research showcases the natural occurrence and diversity of guaia-6,9-diene derivatives (Ishihara, Tsuneya, & Uneyama, 1991).
Antimicrobial and Cytotoxicity Studies
- New Cytotoxic Sesquiterpene Lactones: This research identified new sesquiterpene lactones derived from Anthemis scrobicularis, including derivatives of guaia-6,9-diene, and tested their cytotoxicity against various cell lines, indicating potential medicinal applications (Zaghloul, Yusufoglu, Salkini, & Alam, 2014).
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,3aS,8aS)-1,4-dimethyl-7-propan-2-yl-1,2,3,3a,6,8a-hexahydroazulene |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5,9-10,12,14-15H,6-8H2,1-4H3/t12-,14-,15-/m1/s1 |
InChI Key |
RCMUGHFHXFHKNW-BPLDGKMQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]1C=C(CC=C2C)C(C)C |
Canonical SMILES |
CC1CCC2C1C=C(CC=C2C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


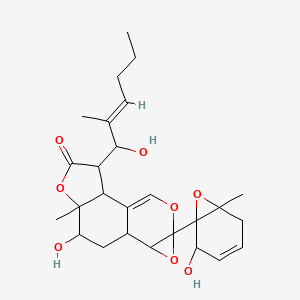

![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B1254218.png)
